Lanthanum(III) sulfate hydrate

Description

Properties

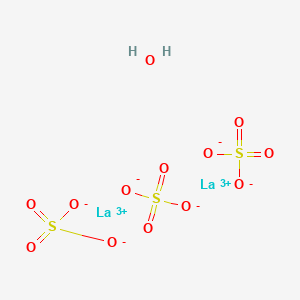

Molecular Formula |

H2La2O13S3 |

|---|---|

Molecular Weight |

584.0 g/mol |

IUPAC Name |

lanthanum(3+);trisulfate;hydrate |

InChI |

InChI=1S/2La.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 |

InChI Key |

BUIMQIFTKKAXDZ-UHFFFAOYSA-H |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Lanthanum Oxide with Sulfuric Acid (Wet Chemical Synthesis)

This is the most common industrial and laboratory method for preparing this compound. The process involves the controlled reaction of lanthanum oxide (La₂O₃) with sulfuric acid (H₂SO₄) in aqueous medium, followed by filtration, drying, and sometimes crystallization to obtain the hydrate form.

| Step | Description | Conditions |

|---|---|---|

| 1 | Add purified water to a reaction vessel and heat to 20–35°C with stirring | 20–35°C, stirring 80–120 rpm |

| 2 | Slowly add sulfuric acid and lanthanum oxide successively or simultaneously into the water | Molar ratio H₂SO₄ : La₂O₃ = 1:0.65 to 1:1 |

| 3 | Maintain stirring and temperature at 60–65°C to ensure complete reaction | 60–65°C, stirring continued |

| 4 | Cool the reaction mixture to room temperature (25–30°C) | Cooling step |

| 5 | Filter the precipitated lanthanum sulfate hydrate using centrifugation or vacuum filtration | Filtration step |

| 6 | Dry the filtered solid in an oven at 100°C for 24 hours | Drying at 100°C |

This method yields lanthanum sulfate hydrate as a white powder or crystalline solid with controlled hydration.

$$

\text{La}2\text{O}3 + 3 \text{H}2\text{SO}4 \rightarrow \text{La}2(\text{SO}4)3 \cdot x\text{H}2\text{O}

$$

Hydrothermal Synthesis

Hydrothermal synthesis is a technique involving crystallization of materials from high-temperature aqueous solutions at high vapor pressures. This method is used to obtain well-defined crystalline lanthanum sulfate hydrates, sometimes with organic templates to control morphology and dimensionality.

- Hydrothermal conditions typically involve sealed autoclaves heated above 100°C under autogenous pressure.

- Organic amines or other templating agents may be added to direct the formation of one-, two-, or three-dimensional lanthanum sulfate frameworks.

- This method can produce high-purity, well-crystallized lanthanum sulfate hydrates with specific structural properties.

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Conditions | Product Characteristics |

|---|---|---|---|---|

| Direct reaction of La₂O₃ with H₂SO₄ | Simple, scalable, industrially viable | Requires careful control of temperature and stirring; possible incomplete reaction if conditions not optimized | 20–65°C, stirring 80–120 rpm, drying at 100°C | White crystalline hydrate, variable hydration level |

| Hydrothermal synthesis | Produces well-defined crystals, controlled morphology, high purity | Requires autoclave equipment, longer reaction times, higher energy input | >100°C, sealed vessel, organic templates possible | High crystallinity, tailored structures |

| Carbonate intermediate route | Allows control over intermediate phases, potential for high purity | More complex, multi-step, longer processing time | Room temperature to moderate heating, organic solvents for crystallization | Lanthanum carbonate hydrates, convertible to sulfate |

Detailed Research Findings and Notes

- The molar ratio of sulfuric acid to lanthanum oxide is critical; ratios from 1:0.65 to 1:1 have been reported to optimize yield and purity.

- Stirring speed during acid addition affects particle size and homogeneity; typical speeds range from 80 to 120 rpm.

- Drying temperature and duration (e.g., 100°C for 24 hours) influence the hydration state and crystallinity of the final product.

- Hydrothermal methods enable the synthesis of lanthanum sulfate hydrates with organic templates, which can form one-dimensional or two-dimensional frameworks, potentially useful for advanced material applications.

- The product’s purity can reach 99.9% or higher, suitable for research and industrial applications.

Summary Table of Key Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Water temperature during reaction | 20–35°C | Initial dissolution and mixing |

| Reaction temperature | 60–65°C | Ensures complete reaction |

| Stirring speed | 80–120 rpm | Controls mixing and particle size |

| Molar ratio H₂SO₄ : La₂O₃ | 1:0.65 to 1:1 | Stoichiometric balance for sulfate formation |

| Drying temperature | 100°C | Removes excess water, controls hydrate form |

| Drying time | 24 hours | Ensures complete drying |

| Hydrothermal temperature | >100°C | For crystallization under pressure |

| Organic templates | Amines, etc. | Used in hydrothermal synthesis for structure control |

Chemical Reactions Analysis

Types of Reactions: Lanthanum(III) sulfate hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, although it is more commonly involved in reactions where it acts as a source of lanthanum ions.

Substitution Reactions: It can undergo substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: this compound can react with strong oxidizing agents, although such reactions are less common.

Reducing Agents: It can be reduced under specific conditions, but this is not a typical reaction for this compound.

Major Products Formed:

Lanthanum Hydroxide: When this compound reacts with water, it can form lanthanum hydroxide (La(OH)₃).

Lanthanum Oxide: Thermal decomposition of this compound can yield lanthanum oxide (La₂O₃).

Scientific Research Applications

Key Applications

-

Catalysis

- Role : Acts as a catalyst in chemical reactions, enhancing reaction rates and yields.

- Industries : Widely used in the production of fine chemicals and organic synthesis.

- Case Study : Research indicates that lanthanum(III) sulfate can significantly improve the efficiency of reactions involving complex organic molecules, thereby reducing energy consumption and waste generation in industrial processes .

- Electronics

- Glass and Ceramics

- Biomedical Applications

-

Environmental Technology

- Wastewater Treatment : Explored for its ability to remove heavy metals and contaminants from wastewater, contributing to environmental sustainability .

- Case Study : Studies have shown that lanthanum(III) sulfate can effectively adsorb pollutants from water, demonstrating significant potential in treating industrial effluents .

Data Tables

| Application Area | Specific Uses | Impact |

|---|---|---|

| Catalysis | Fine chemicals production | Increased efficiency and reduced waste |

| Electronics | Phosphors for LEDs | Energy-efficient lighting |

| Glass and Ceramics | Optical enhancement | Improved durability and aesthetic properties |

| Biomedical | Drug delivery, imaging | Enhanced therapeutic efficacy |

| Environmental Technology | Heavy metal removal from wastewater | Sustainable pollution control |

Mechanism of Action

The mechanism of action of lanthanum(III) sulfate hydrate involves its ability to release lanthanum ions (La³⁺) in solution. These ions can interact with various molecular targets and pathways:

Phosphate Binding: Lanthanum ions can bind to phosphate ions, forming insoluble lanthanum phosphate. This property is utilized in water treatment to remove excess phosphates.

Catalytic Activity: Lanthanum ions can act as catalysts in various chemical reactions, facilitating the conversion of reactants to products.

Comparison with Similar Compounds

Lanthanide Sulfates

Lanthanum(III) sulfate hydrate belongs to the lanthanide sulfate family, sharing structural similarities but differing in cation size and properties:

Key Differences :

Other Lanthanum Compounds

Lanthanum forms diverse salts with varying anions, impacting reactivity and applications:

Key Differences :

Transition Metal Sulfates

Comparison with non-lanthanide sulfates highlights cation-specific behaviors:

Key Differences :

- Toxicity : Lanthanum compounds are less toxic than cadmium or iron sulfates, which pose significant environmental and health risks .

- Applications: Transition metal sulfates dominate industrial processes (e.g., water treatment), while lanthanum sulfates are niche materials for advanced technologies .

Biological Activity

Lanthanum(III) sulfate hydrate, with the chemical formula , is a compound of lanthanum that has garnered attention for its biological activities. This article delves into its biological effects, mechanisms of action, and potential applications based on recent research findings.

This compound is a moderately soluble salt in water and acids, often used in various chemical applications due to its unique properties. The molecular weight of this compound is approximately 584.02 g/mol, and it has a density of 2.821 g/cm³ . The structure consists of lanthanum ions coordinated with sulfate ions and water molecules, which can influence its reactivity and biological interactions.

1. Antitumor Activity

Recent studies have highlighted the potential of lanthanum(III) complexes as anti-tumor agents. Research indicates that lanthanum(III) complexes containing 2-methylene-1,10-phenanthroline units exhibit significant cytotoxicity against various cancer cell lines. These complexes can induce apoptosis through the activation of caspases and modulation of cell cycle progression, showcasing their potential as therapeutic agents .

2. Antimicrobial Properties

Lanthanum compounds have demonstrated antimicrobial activity against a range of pathogens. A study showed that lanthanum(III) sulfate could inhibit the growth of certain bacteria and fungi, suggesting its potential use in antimicrobial applications. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

3. Adsorption Mechanisms

The adsorption behavior of lanthanum ions in biological systems is crucial for understanding their bioavailability and toxicity. Research indicates that lanthanum ions can adsorb onto various substrates, such as bentonite, with higher efficiency in sulfate environments compared to nitrate systems. This behavior is influenced by factors such as pH and ionic strength, which affect the bioavailability of lanthanum in aquatic environments .

Case Studies

Case Study 1: Antitumor Efficacy

- Objective : To evaluate the cytotoxic effects of lanthanum(III) complexes on cancer cells.

- Findings : The study found that these complexes significantly reduced cell viability in human colorectal cancer cells, with IC50 values indicating potent activity at low concentrations.

Case Study 2: Antimicrobial Testing

- Objective : To assess the antimicrobial properties of lanthanum(III) sulfate against bacterial strains.

- Findings : Results showed a notable reduction in bacterial colony counts when treated with lanthanum(III) sulfate, particularly against Gram-positive bacteria.

Research Findings Summary

| Study Focus | Key Findings | Implications |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells | Potential for cancer therapy |

| Antimicrobial Properties | Inhibits growth of bacteria and fungi | Possible use in infection control |

| Adsorption Mechanisms | Higher adsorption efficiency in sulfate environments | Influences bioavailability |

Q & A

Q. What are the recommended synthesis methods for Lanthanum(III) sulfate hydrate, and how do reaction conditions influence hydration states?

this compound is typically synthesized via aqueous coprecipitation. A common approach involves reacting lanthanum acetate hydrate (La(CH₃COO)₃·xH₂O) with sulfuric acid under controlled pH (~3–5) to avoid premature hydrolysis . Hydration states (e.g., octahydrate vs. variable H₂O content) depend on drying conditions: vacuum drying at 60–80°C yields La₂(SO₄)₃·xH₂O with x ≈ 5–8, while prolonged heating (>100°C) produces lower hydration . Characterization via thermogravimetric analysis (TGA) is critical to quantify water content .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Discrepancies arise from hydration state variations and measurement protocols. For example, La₂(SO₄)₃·8H₂O (CAS 57804-25-8) is slightly soluble (~2.8 g/100 mL H₂O at 25°C), while anhydrous La₂(SO₄)₃ (CAS 10099-60-2) exhibits higher solubility (~15 g/100 mL) due to lattice energy differences . Standardize testing by pre-drying samples and using conductivity titration to confirm saturation points. Cross-validate with inductively coupled plasma optical emission spectrometry (ICP-OES) for La³+ quantification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. The compound is hygroscopic and may release SO₃ vapors if heated above 300°C. Waste must be neutralized with sodium carbonate and stored in sealed containers for licensed disposal . Fume hoods are mandatory during synthesis to mitigate aerosol exposure .

Advanced Research Questions

Q. How does the hydration state of this compound affect its catalytic performance in organic reactions?

Hydrated forms act as Lewis acid catalysts in esterification and sulfonation due to accessible La³+ sites. For instance, La₂(SO₄)₃·8H₂O shows higher activity in biodiesel synthesis (transesterification of triglycerides) compared to anhydrous forms, as water ligands enhance proton mobility. However, excess water (>10% w/w) reduces efficiency by blocking active sites. Optimize hydration via controlled calcination (120–150°C) .

Q. What experimental strategies can address contradictions in crystallographic data for Lanthanum(III) sulfate hydrates?

Conflicting reports on crystal structures (e.g., monoclinic vs. hexagonal) stem from variations in synthesis pH and anion impurities. To resolve this:

Q. How does this compound compare to other lanthanide sulfates in ion-exchange applications?

La³+’s larger ionic radius (1.16 Å) vs. smaller lanthanides (e.g., Lu³+: 0.98 Å) enhances selectivity for phosphate and fluoride ions in aqueous systems. In comparative studies, La₂(SO₄)₃·xH₂O achieved 92% phosphate removal efficiency at pH 6–7, outperforming Nd₂(SO₄)₃ (78%) due to higher surface charge density. Use batch adsorption experiments with varying pH/ionic strength to validate performance .

Q. What advanced techniques are required to characterize trace impurities in high-purity this compound?

For 99.99% REO-grade material:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.